N-butyl-3,4-difluorobenzamide
Description
N-Butyl-3,4-difluorobenzamide is a substituted benzamide derivative characterized by a benzamide core with fluorine atoms at the 3- and 4-positions of the aromatic ring and an N-butyl substituent. Substituted benzamides are widely studied in medicinal chemistry due to their roles as enzyme inhibitors, receptor antagonists, and bioactive agents . The fluorine atoms likely enhance metabolic stability and modulate electronic properties, while the N-butyl chain may improve lipophilicity and membrane permeability .
Properties
IUPAC Name |
N-butyl-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-2-3-6-14-11(15)8-4-5-9(12)10(13)7-8/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRNJJOBRPQELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
CI-1040 (PD184352)
CI-1040 (2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide) is a potent MEK inhibitor (IC₅₀ = 17 nM) with a benzamide scaffold similar to N-butyl-3,4-difluorobenzamide . Key differences include:
- Substituents: CI-1040 has a cyclopropylmethoxy group and a chloro-iodophenylamino moiety, whereas this compound lacks these groups.
- Bioavailability: CI-1040 exhibited poor oral bioavailability due to extensive oxidative metabolism (14 metabolites identified), leading to termination of its clinical development. Its metabolite, PD-0184264 (zapnometinib), showed improved pharmacokinetics .
- Target Selectivity: The chloro-iodophenylamino group in CI-1040 contributes to MEK specificity, suggesting that substituent variations in this compound could alter target affinity .
N-Butyl-3,4-Dihydroxybenzamide (CID 3062452)
This analog replaces fluorine atoms with hydroxyl groups, significantly altering solubility and hydrogen-bonding capacity:
- Metabolic Stability : Fluorine in this compound may reduce susceptibility to cytochrome P450-mediated oxidation compared to hydroxylated analogs .
Pesticide Benzamides (e.g., Diflufenican)
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) shares the benzamide core but is optimized for herbicidal activity. Key contrasts include:
- Substituent Strategy : Diflufenican uses trifluoromethyl and pyridine groups for target (phytoene desaturase) inhibition, whereas this compound’s simpler structure may prioritize enzyme/receptor binding .
- Lipophilicity : The trifluoromethyl group in diflufenican increases logP, enhancing soil persistence, whereas the N-butyl group in the target compound balances lipophilicity for pharmacokinetics .
N-(3,4-Dimethoxyphenyl)-4-Fluorobenzamide
This compound (CID 363162-31-6) features methoxy and para-fluorine substituents:
- Applications : Methoxy groups are common in CNS-active drugs, suggesting divergent therapeutic applications compared to fluorinated analogs .
Comparative Data Table
Research Implications and Limitations
- Structural-Activity Relationships (SAR) : Fluorine substitution at 3,4-positions and N-alkyl chain length are critical for optimizing target affinity and bioavailability in benzamide derivatives .
- Knowledge Gaps: Direct data on this compound’s synthesis, bioactivity, and pharmacokinetics are absent in the provided evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
